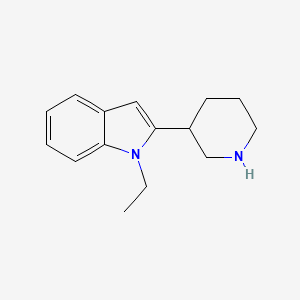

1-Ethyl-2-(piperidin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-ethyl-2-piperidin-3-ylindole |

InChI |

InChI=1S/C15H20N2/c1-2-17-14-8-4-3-6-12(14)10-15(17)13-7-5-9-16-11-13/h3-4,6,8,10,13,16H,2,5,7,9,11H2,1H3 |

InChI Key |

ZMDHMSFKFXJZEG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3CCCNC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 Piperidin 3 Yl 1h Indole and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 1-ethyl-2-(piperidin-3-yl)-1H-indole allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations required for its assembly.

Indole (B1671886) Moiety Synthesis Strategies

The indole core is a common structural motif in a vast array of natural products and pharmaceutical agents. nih.govrsc.org Consequently, numerous methods for its synthesis have been developed. nih.gov Strategies for constructing the indole ring often involve the formation of the pyrrole (B145914) ring fused to a pre-existing benzene (B151609) ring. numberanalytics.com Modern techniques focus on functionalizing the indole nucleus at various positions to create a wide range of derivatives. numberanalytics.com This can be achieved through methods such as C-H activation, cross-coupling reactions, and electrophilic substitution. numberanalytics.com

Key strategies for indole synthesis include:

Classical Named Reactions: Methods like the Fischer, Leimgruber-Batcho, Madelung, and Reissert syntheses are foundational in indole chemistry. nih.govwikipedia.org

Modern Catalytic Methods: Palladium-catalyzed reactions and other transition-metal-catalyzed processes offer efficient and versatile routes to substituted indoles. organic-chemistry.orgnih.gov

Cyclization Reactions: The intramolecular cyclization of appropriately substituted anilines, such as 2-alkynylanilines, is a powerful strategy. organic-chemistry.orgnih.gov

Piperidine (B6355638) Moiety Synthesis Strategies

The piperidine ring is another prevalent heterocyclic system in drug discovery. researchgate.net Its synthesis can be achieved through various routes, including:

Hydrogenation of Pyridines: The reduction of corresponding pyridine (B92270) or pyridinium (B92312) salt precursors is a common and effective method. researchgate.netnih.gov This approach can be catalyzed by various metals, including rhodium and palladium. nih.gov

Intramolecular Cyclization: The formation of the piperidine ring can be accomplished by the intramolecular cyclization of acyclic precursors. nih.gov This can be promoted by metal catalysts or through reactions like the aza-Michael reaction. nih.gov

[5+1] Annulation: This method involves the reaction of a five-carbon component with a nitrogen source to construct the six-membered piperidine ring. nih.gov

A recent development in piperidine synthesis combines biocatalytic C-H oxidation with radical cross-coupling, offering a streamlined approach to complex piperidines and reducing the reliance on expensive catalysts like palladium. news-medical.net

Coupling Strategies for Indole-Piperidine Linkage

Once the indole and piperidine moieties are synthesized, they must be joined together. The specific linkage in this compound is between the C2 position of the indole and the C3 position of the piperidine.

Common coupling strategies include:

Nucleophilic Substitution: A common method involves the reaction of an indole with a haloalkyl-substituted piperidine.

Reductive Amination: The reaction of an indole-containing aldehyde or ketone with a piperidine derivative can form the desired linkage.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between the two heterocyclic rings. rsc.org

Oxidative Coupling: Direct oxidative coupling reactions can form a bond between the indole and another nucleophile, often at the C3 position of the indole. rsc.org

Indole Ring Construction Approaches (Emphasis on 1-Ethyl and 2-Substituted Indoles)

The synthesis of the specific this compound requires methods that allow for substitution at the N1 and C2 positions of the indole ring.

Classical Indole Synthesis Reactions (e.g., Fischer, Madelung, Reissert)

Several classical methods are suitable for preparing substituted indoles, although they may have limitations regarding functional group tolerance and reaction conditions. bhu.ac.in

| Reaction Name | Description | Applicability to 1-Ethyl-2-Substituted Indoles |

| Fischer Indole Synthesis | This widely used method involves the acid-catalyzed cyclization of an arylhydrazone. nih.govbhu.ac.in It can be used to produce 2,3-disubstituted indoles. bhu.ac.in The reaction of a ketone with a phenylhydrazine (B124118) derivative can lead to the desired indole core. rsc.org | By selecting an appropriate ketone precursor, a substituent can be introduced at the C2 position. The ethyl group at the N1 position would need to be introduced in a separate step, for instance, by N-alkylation of the resulting indole. bhu.ac.in |

| Madelung Synthesis | This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. bhu.ac.in Modern variations use milder conditions with organolithium bases, allowing for the synthesis of 2-substituted indoles with sensitive functional groups. bhu.ac.in | This method is primarily used for synthesizing 2-substituted indoles. The N-ethyl group would need to be present on the starting N-acyl-o-toluidine. |

| Reissert Synthesis | This multi-step synthesis starts with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid. bhu.ac.in | This method provides a route to indoles with a carboxylic acid group at the C2 position, which can then be further modified. The N-ethyl group would be introduced via N-alkylation. |

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions for their efficiency, selectivity, and functional group tolerance. organic-chemistry.orgacs.org

Palladium-Catalyzed Cyclization: The intramolecular cyclization of 2-alkynylanilines is a powerful method for synthesizing 2-substituted indoles. nih.gov This reaction can be catalyzed by palladium acetate, sometimes in combination with a ligand. nih.govacs.org The N-ethyl group can be pre-installed on the aniline (B41778) starting material.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings are instrumental in forming C-C bonds. For instance, a palladium-catalyzed intramolecular Heck cyclization of N-allyl-2-haloanilines can yield 3-methyl indoles. rsc.org A direct C-H alkylation of the indole at the 2-position can also be achieved using a palladium-catalyzed process mediated by norbornene. nih.gov

Piperidine Ring Construction Approaches (Emphasis on 3-Substituted Piperidines)

The 3-substituted piperidine moiety is a common feature in many biologically active compounds. Its construction, particularly in a stereoselective manner, is a key challenge in the synthesis of this compound.

The stereoselective synthesis of 3-substituted piperidines can be achieved through various strategies. One approach involves the use of chiral auxiliaries. For example, starting from 2-pyridone, N-galactosylation followed by O-silylation allows for the nucleophilic addition of organometallic reagents at the 4-position with high regio- and stereoselectivity. Subsequent reaction of electrophiles can introduce substituents at the 3-position with moderate to high diastereoselectivity.

Another strategy employs a three-component vinylogous Mannich-type reaction. This biomimetic approach uses a functionalized dienolate which reacts with an aldehyde and an amine to generate a cyclized chiral dihydropyridinone. This intermediate serves as a versatile precursor for a variety of multi-substituted chiral piperidines.

A modular and highly diastereoselective [5+1] cycloaddition approach has also been developed. This involves the reaction of homopropargylic amines, which can be prepared with excellent enantiomeric excess from chiral sulfinyl imines, with a suitable one-carbon component. This method offers a flexible route to variously substituted piperidines.

Intramolecular cyclization is a powerful strategy for the construction of cyclic systems like the piperidine ring. A variety of methods have been developed to achieve this transformation with control over stereochemistry.

For instance, the intramolecular cyclization of alkene group-bearing amides can be induced by hydride transfer. The formation of piperidines with tertiary amino groups proceeds efficiently in polar solvents like DMSO or DMF.

Another example is the tandem oxidation-cyclization-oxidation of unsaturated alcohols using reagents like pyridinium chlorochromate (PCC). This one-pot process affords 3-substituted 4-piperidinones, which can then be stereoselectively reduced to either cis or trans 3,4-disubstituted piperidines.

The development of catalytic asymmetric methods for piperidine synthesis is of great importance as it allows for the generation of chiral piperidines from achiral starting materials with high efficiency and enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidines. This three-step process, involving partial pyridine reduction, Rh-catalyzed asymmetric carbometalation, and final reduction, has proven to be a versatile strategy.

Gold catalysis has also been employed in the synthesis of piperidine scaffolds. A gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of cyclic imidates, which upon reduction and rearrangement, yield piperidin-4-ones. These can be further reduced to piperidin-4-ols.

Reductive amination is a classic and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of piperidines. The intramolecular version of this reaction is particularly useful for ring closure. For example, the reductive amination of dicarbonyl compounds or their precursors with an amine source can lead to the formation of the piperidine ring. This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

A tandem reductive amination-cyclization process has been reported for the synthesis of piperazinones, which can be adapted for piperidines. This involves the reaction of a suitably functionalized substrate with a primary amine under reductive amination conditions, leading to an intermediate that undergoes intramolecular cyclization in a single pot.

Cycloaddition reactions also provide a powerful means to construct the piperidine ring. For example, a [4+2] annulation involving azlactones and indole-2-amides has been used to synthesize tetrahydro-β-carboline 1,3-diketones, demonstrating the potential of cycloaddition strategies in building complex piperidine-containing structures.

| Methodology | Key Features | Example Starting Materials | Catalyst/Reagent | Reference(s) |

| Stereoselective Synthesis | Use of chiral auxiliaries, multicomponent reactions | 2-Pyridone derivatives, dienolates, homopropargylic amines | Organometallic reagents, chiral catalysts | acs.orgresearchgate.net |

| Intramolecular Cyclization | Ring closure of linear precursors | Alkene-bearing amides, unsaturated alcohols | Hydride transfer reagents, PCC | researchgate.net |

| Catalytic Asymmetric Synthesis | Enantioselective formation of chiral centers | Pyridine derivatives, N-homopropargyl amides | Rhodium complexes, Gold catalysts | rsc.orgprepchem.comnih.govrsc.org |

| Reductive Amination & Cycloaddition | Formation of C-N bonds and ring closure | Dicarbonyl compounds, functionalized amines, azlactones | NaBH₄, NaBH₃CN, various catalysts for cycloaddition | researchgate.netresearchgate.netnih.govnih.gov |

Advanced Functionalization Strategies for Indole and Piperidine Moieties

The synthesis of complex molecules like this compound relies on a toolbox of reactions that can selectively modify the indole and piperidine scaffolds. Researchers have developed numerous strategies to introduce functional groups at specific positions, which is critical for building the desired architecture and for creating analogues with diverse properties.

Site-Selective C-H Functionalization of Indoles (C2, C3, and Benzene Core Positions)

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For the indole ring, the presence of multiple C-H bonds presents a significant challenge in achieving site selectivity. nih.govacs.org

The inherent electronic properties of the indole nucleus favor reactions at the C3 position of the pyrrole moiety. rsc.org However, extensive research has led to methods that can override this natural reactivity, enabling functionalization at the C2 position and even the less reactive C4, C5, C6, and C7 positions of the benzene core. nih.govacs.orgrsc.org

Key strategies for controlling site-selectivity include:

Directing Groups (DGs): Attaching a directing group to the indole nitrogen is a common and effective strategy. This group coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. For instance, installing a di-tert-butylphosphinoyl (P(O)tBu₂) group on the indole nitrogen can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst. nih.govacs.orgacs.org Similarly, a pivaloyl group at the C3 position can direct functionalization to the C4 and C5 positions. nih.govacs.org Various directing groups have been explored to target nearly every position on the indole ring. researchgate.net

Catalyst Control: The choice of transition metal catalyst and ligands can also dictate the position of functionalization. thieme-connect.de Palladium, rhodium, ruthenium, and copper are frequently used. rsc.orgthieme-connect.demdpi.com For example, ruthenium-catalyzed C2-H arylation of indoles with boronic acids has been developed, tolerating a wide range of functional groups. chemistryviews.org Palladium catalysis is often employed for C2 arylation using reagents like arylsulfonyl hydrazides or potassium aryltrifluoroborate salts. rsc.orgorganic-chemistry.org In some cases, the catalyst can differentiate between C2 and C3 without a directing group, based on the reaction conditions and the nature of the coupling partner. thieme-connect.de

Table 1: Examples of Site-Selective Indole C-H Functionalization

| Target Position | Catalyst/Reagent | Directing Group | Coupling Partner | Reference |

| C2 | Pd(OAc)₂ | None | Potassium Aryltrifluoroborates | organic-chemistry.org |

| C2 | [RuCl₂(p-cymene)]₂ | Removable Pyrimidyl | Aryl Halides | mdpi.com |

| C3 | Pd(OAc)₂ | None | Cyclohexanones | nih.gov |

| C4/C5 | Metal Catalyst | C3-Pivaloyl | Aryl Halides | nih.govacs.org |

| C6 | CuO | N-P(O)tBu₂ | Diaryliodonium Triflate Salts | acs.org |

| C7 | Pd(OAc)₂ | N-P(O)tBu₂ or N-P(t)Bu₂ | Arylboronic Acids | nih.govacs.orgresearchgate.net |

N-Functionalization of Indoles (e.g., 1-Ethyl Group Introduction)

Introducing an ethyl group at the N1 position of the indole ring is a critical step in the synthesis of the target compound. While functionalization of the indole nitrogen is less explored than C2 and C3 modifications due to its reduced nucleophilicity, several reliable methods exist. nih.gov

Classical N-alkylation typically involves a two-step process: deprotonation of the indole N-H with a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as an ethyl halide. rsc.orggoogle.com This method is effective but can be limited by the use of strong bases and hazardous reagents. rsc.orggoogle.com

More recent advancements have focused on catalytic and more environmentally benign approaches:

One-Pot Fischer Indolisation/N-Alkylation: A highly efficient method combines the Fischer indole synthesis with N-alkylation in a single pot. For example, reacting phenylhydrazine hydrochloride with a ketone in the presence of an alkylating agent like iodomethane (B122720) at an elevated temperature (80 °C) can lead directly to the N-alkylated indole with high regioselectivity. rsc.org

Catalytic N-Alkylation: Transition metal-catalyzed reactions provide an alternative. An enantioselective palladium-catalyzed aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols, which creates a stereocenter adjacent to the nitrogen. nih.gov Chiral phosphoric acids have also been used as catalysts for the asymmetric N-alkylation of indole derivatives. mdpi.com

Aqueous Microdroplet Reactions: An innovative approach uses aqueous microdroplets to achieve chemoselective N-alkylation in a three-component reaction of an indole, an aldehyde, and an amine, without any catalyst. stanford.edu This method is noteworthy as the same reaction in the bulk phase yields the C-alkylation product exclusively. stanford.edu

Table 2: Selected Methods for Indole N-Alkylation

| Method | Reagents/Catalyst | Key Features | Reference |

| Classical Alkylation | NaH, Alkyl Halide, DMF/THF | Two-step, strong base required. | rsc.orggoogle.com |

| One-Pot Fischer/Alkylation | Phenylhydrazine·HCl, Ketone, Alkyl Halide | One-pot, high regioselectivity at 80°C. | rsc.org |

| Enantioselective Aza-Wacker | Pd Catalyst, Chiral Ligand, Alkenol | Forms chiral N-alkylated indoles. | nih.gov |

| Microdroplet Reaction | Indole, Aldehyde, Amine (in water microdroplets) | Catalyst-free, selective for N-alkylation. | stanford.edu |

Functionalization of Piperidine Nitrogen and Carbon Positions

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and methods to functionalize its nitrogen and carbon atoms are crucial for drug discovery. nih.govnih.gov

N-Functionalization: The most common method for N-arylation of piperidine is the cross-coupling reaction with aryl halides, often using transition metal catalysts. tandfonline.com The Buchwald-Hartwig and Ullmann coupling reactions are prominent examples, typically employing palladium or copper catalysts. tandfonline.com

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is more challenging but offers a direct route to substituted analogues. nih.govnih.gov The site of functionalization (e.g., C2, C3, or C4) can be controlled by several factors:

Protecting Groups and Catalysts: The choice of the nitrogen protecting group and the catalyst is critical for directing regioselectivity. For instance, rhodium-catalyzed C-H insertion of N-Boc-piperidine with a donor/acceptor carbene can lead to functionalization at different positions depending on the specific rhodium catalyst used. nih.govnih.gov Rh₂(R-TCPTAD)₄ favors C2 substitution, while using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ leads to C4 products. nih.govnih.gov

Ligand Control: In palladium-catalyzed C-H arylation of N-Boc-piperidine, the ligand can control the selectivity between the α (C2) and β (C3) positions. rsc.org Flexible biarylphosphine ligands tend to favor the β-arylated product, whereas more rigid ligands favor α-arylation. rsc.org

Directing Groups: Similar to indoles, directing groups can be used to achieve site-selectivity. An aminoquinoline (AQ) auxiliary attached at the C3 position can direct palladium-catalyzed C-H arylation to the C4 position with high regio- and stereoselectivity. acs.org

Photocatalysis: Photocatalytic methods have emerged for the regiodivergent α- and β-functionalization of saturated N-heterocycles. chemrxiv.org A flavin-based catalyst can generate an N-Boc-stabilized iminium ion intermediate, which can then lead to either α-hydroxylation or β-elimination depending on the base used. chemrxiv.org

Table 3: Strategies for Site-Selective Piperidine Functionalization

| Target Position | Method | Catalyst/Reagent | Controlling Factor | Reference |

| C2 (α) | Rh-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | Catalyst/N-Protecting Group | nih.govnih.gov |

| C3 (β) | Pd-catalyzed C-H Arylation | Pd(OAc)₂, Flexible Ligand | Ligand Structure | rsc.org |

| C4 | Pd-catalyzed C-H Arylation | Pd(OAc)₂ | C3-Aminoquinoline Directing Group | acs.org |

| α or β | Photocatalytic Oxidation | Flavin Photocatalyst | Base Choice | chemrxiv.org |

Substituent Migration Reactions on the Indole Ring

A fascinating and synthetically useful transformation on the indole ring is the 1,2-migration of a substituent, sometimes referred to as a "dance reaction". jst.go.jp This reaction typically involves the movement of an alkyl or aryl group from the more nucleophilic C3 position to the C2 position. jst.go.jpnih.gov

This rearrangement is often promoted by strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH). jst.go.jpnih.gov The proposed mechanism involves the protonation of the C3 position of the indole. This generates a cationic character at the C2 position, which facilitates the 1,2-shift of the substituent from C3 to C2. Subsequent deprotonation yields the thermodynamically more stable C2-substituted indole. jst.go.jp This method provides a valuable pathway to C2-substituted indoles, which can be challenging to synthesize directly. jst.go.jpnih.gov The reaction has been shown to work for various alkyl and aryl groups, and even maintains the stereochemistry of the migrating group. jst.go.jp

In some palladium-catalyzed C2-arylation reactions, a similar migration is invoked in the mechanism, where the palladium is thought to initially coordinate at C3, followed by a 1,2-migration to C2 before reductive elimination occurs. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of alkynylanilides can also proceed via a 1,2-carbon migration to form 3-substituted indoles. acs.org

Development of Efficient and Modular Synthetic Routes for this compound

The construction of this compound requires not only the formation of the core structure but also control over its three-dimensional arrangement. The piperidine ring contains a stereocenter at the C3 position where it attaches to the indole. Therefore, developing synthetic routes that are both efficient and stereoselective is of paramount importance.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis. chim.it These reactions involve the combination of three or more reactants in a single vessel to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This strategy avoids the lengthy isolation and purification of intermediates, thereby saving time, solvents, and resources. The application of MCRs for the synthesis of functionalized piperidine and indole skeletons is a subject of ongoing research. taylorfrancis.comresearchgate.net

While a specific one-pot synthesis for this compound is not prominently documented, established MCRs for related structures provide a blueprint for potential synthetic design. For instance, the synthesis of highly functionalized piperidines has been achieved through one-pot, three-component reactions involving an aromatic aldehyde, an amine, and an active methylene (B1212753) compound like an acetoacetic ester. taylorfrancis.com Catalysts for such reactions vary, ranging from Lewis acids like ZrOCl₂·8H₂O to biocatalysts such as immobilized Candida antarctica lipase (B570770) B (CALB), which has been successfully used for the MCR of benzaldehyde, aniline, and acetoacetate (B1235776) esters. taylorfrancis.comrsc.org

Similarly, various MCRs have been developed for the synthesis of indole-substituted heterocycles. nih.gov A common strategy involves the reaction of an indole derivative (often at the reactive C-3 position), an aldehyde, and a third component. nih.gov Piperidine itself is frequently used as a basic catalyst in these transformations to facilitate Knoevenagel condensation and Michael addition steps within the cascade sequence. researchgate.netnih.gov For example, a one-pot reaction of isatin (B1672199) (an indole-1,3-dione), malononitrile, cyanoacetohydrazide, and piperidine has been reported to yield complex piperidinium (B107235) spirooxindoline-pyridineolates in aqueous media. nih.govresearchgate.net

A hypothetical one-pot approach to a 2-(piperidinyl)-1H-indole core could involve the condensation of an N-ethylated indole-2-carboxaldehyde, a suitable piperidine precursor, and a third component that facilitates cyclization, though such routes remain to be specifically developed. The Fischer indole synthesis, a classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone, can also be performed under one-pot conditions using microwave irradiation to accelerate the reaction. sciencemadness.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Piperidine Synthesis (MCR) | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl₂·8H₂O, ethanol, reflux | Functionalized piperidines | taylorfrancis.com |

| Piperidine Synthesis (Biocatalytic MCR) | Benzaldehyde, aniline, acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Clinically valuable piperidines | rsc.org |

| Indole-Pyrrole Hybrid Synthesis (One-Pot) | 3-Cyanoacetyl indoles, 1,2-diaza-1,3-dienes | Two-step sequence in one pot | Indole-pyrrole hybrids | nih.gov |

| Spirooxindoline Synthesis (MCR) | Isatin, malononitrile, cyanoacetohydrazide, piperidine | Water or ethanol, room temp. | Piperidinium spirooxindoline-pyridineolates | nih.gov |

| Indole Synthesis (Fischer, One-Pot) | Phenylhydrazines, pyruvic acid | Zinc chloride, PCl₅, microwave | Indole-2-carboxylic acids | sciencemadness.org |

Auxiliary-Controlled and Directed Functionalization Approaches

To achieve high levels of regio- and stereoselectivity, chemists often employ strategies involving chiral auxiliaries or directing groups. These approaches offer precise control over the formation of specific isomers, which is crucial for pharmacological applications.

Auxiliary-Controlled Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to guide a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral 3-(piperidin-3-yl)-1H-indole analogues, providing a clear pathway for obtaining specific enantiomers. nih.gov

In one such synthesis, racemic 3-(piperidin-3-yl)-1H-indole derivatives are N-alkylated using an enantiomerically pure chiral reagent, such as the methyl ester of (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid. nih.gov This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like HPLC or column chromatography. Once the desired diastereomer is isolated, the chiral auxiliary is cleaved. This is typically accomplished through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, which removes the auxiliary group from the piperidine nitrogen to yield the enantiomerically pure (R)- or (S)-3-(piperidin-3-yl)-1H-indole. nih.gov This method provides access to compounds with a defined absolute configuration at the chiral center of the piperidine ring.

| Reactant | Chiral Auxiliary Reagent | Key Steps | Final Product | Reference |

| Racemic 3-(piperidin-3-yl)-1H-indole | (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester | 1. N-alkylation (diastereomer formation)2. Chromatographic separation3. Hydrogenolysis (auxiliary removal) | Enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indole | nih.gov |

Directed Functionalization Approaches

Directed functionalization is a powerful strategy that utilizes a functional group, known as a directing group, to position a transition-metal catalyst at a specific C–H bond, enabling its selective activation and modification. nih.gov This approach allows for the functionalization of otherwise unreactive positions on a molecule.

For the synthesis of piperidinyl-indole structures, directing groups can be installed on either the indole or the piperidine ring. A notable example involves the palladium-catalyzed C–H arylation of piperidines using a C(3)-linked directing group, such as an aminoquinoline (AQ) amide. acs.orgacs.org In this methodology, the directing group, attached to the C(3) position of the piperidine ring, forms a stable palladacycle intermediate. This intermediate positions the palladium catalyst in close proximity to the C(2) or C(4) C–H bonds, facilitating their selective reaction with an aryl halide, such as an iodo-indole. acs.orgacs.org The reaction conditions, including the base (e.g., K₂CO₃) and catalyst loading, are optimized to favor the formation of the desired regioisomer. acs.org Following the C–H functionalization step, the directing group can be removed to reveal the final product. This method provides a highly regioselective route to C(2)- or C(4)-indolyl piperidines.

While this specific directed functionalization has been demonstrated for creating a C-C bond between indole and the C4 position of piperidine, the principles are adaptable. acs.org A similar strategy could theoretically be envisioned for the synthesis of 2-(piperidin-3-yl)-1H-indole by functionalizing the C2 position of an indole derivative with a piperidine bearing a directing group.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available information regarding the chemical compound this compound. Despite extensive searches for its synthesis, characterization, and spectral data, no specific experimental results for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) have been found.

The structural elucidation and conformational analysis of a novel compound rely heavily on advanced spectroscopic techniques. High-resolution NMR spectroscopy, including ¹H, ¹³C, and various 2D experiments (COSY, HSQC, HMBC, NOESY), is fundamental for assigning specific proton and carbon signals to the indole and piperidine moieties of the molecule. This process allows for the determination of the chemical environment of each atom and, through the analysis of coupling constants, the elucidation of the compound's stereochemistry.

Similarly, Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the molecular weight and elemental composition of a compound. The analysis of its fragmentation pattern provides invaluable information about the structural connectivity of the molecule, revealing how the atoms are bonded together.

While general principles of NMR and MS can be applied to predict the expected spectral characteristics of this compound based on its constituent parts, such theoretical estimations are not a substitute for empirical data. Authoritative scientific articles require detailed research findings derived from experimental work. The synthesis of indole and piperidine derivatives is well-documented in the chemical literature, but the specific combination and substitution pattern of this compound appears to be either unreported or not disclosed in accessible public domains.

Consequently, the creation of a scientifically accurate and detailed article as per the requested outline, which includes specific data tables for chemical shifts, coupling constants, and mass fragmentation, is not possible at this time. The foundational experimental data necessary to populate these sections is currently unavailable.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Ethyl-2-(piperidin-3-yl)-1H-indole, the FTIR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural components: the indole (B1671886) nucleus, the piperidine (B6355638) ring, and the N-ethyl group.

The indole ring itself presents several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1620-1450 cm⁻¹ region. researchgate.netimpactfactor.org The spectrum of this compound is expected to show these signals, confirming the integrity of the indole core. The C-N stretching vibration within the indole ring can also be identified, typically occurring in the 1380-1330 cm⁻¹ range. researchgate.net

The piperidine moiety introduces distinct aliphatic C-H stretching vibrations, which are found just below 3000 cm⁻¹. Crucially, the presence of a secondary amine (N-H) in the piperidine ring would give rise to a characteristic stretching vibration in the 3500-3300 cm⁻¹ region. wikipedia.orgnih.gov The ethyl group attached to the indole nitrogen contributes additional aliphatic C-H stretching and bending vibrations.

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Piperidine Ring | 3500 - 3300 | wikipedia.orgnih.gov |

| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | researchgate.net |

| Aliphatic C-H Stretch | Piperidine Ring, Ethyl Group | 3000 - 2850 | wikipedia.org |

| Aromatic C=C Stretch | Indole Ring | 1620 - 1450 | researchgate.netimpactfactor.org |

| C-N Stretch | Indole, Piperidine | 1380 - 1330 | researchgate.net |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms. For chiral molecules like this compound, which contains a stereocenter at the C3 position of the piperidine ring, X-ray crystallography is indispensable for determining the absolute configuration of its enantiomers. nih.govnih.gov

Studies on closely related 3-(piperidin-3-yl)-1H-indole derivatives have demonstrated that these compounds can crystallize in different systems depending on their enantiomeric purity. nih.govmdpi.com Racemic mixtures have been observed to form "true racemates," crystallizing in centrosymmetric space groups, while in other cases, they may form racemic conglomerates, which are physical mixtures of crystals of the individual enantiomers. nih.govmdpi.com The determination of the absolute configuration is often achieved by analyzing the crystallographic data of a pure enantiomer, sometimes derivatized with a chiral auxiliary of known configuration. nih.gov This analysis confirms the spatial orientation (R or S) at the chiral center.

The crystallographic data provides a static snapshot of the molecule, showing the preferred conformation adopted in the crystal lattice. This includes the planarity of the indole ring, the specific conformation of the piperidine ring (typically a chair), and the relative orientation of the two ring systems. researchgate.netresearchgate.net

| Crystallographic Parameter | Description | Example Value/System | Reference |

|---|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Triclinic | researchgate.netresearchgate.net |

| Space Group | The symmetry group of the crystal. Centrosymmetric for true racemates (e.g., P-1). | P2(1)/c or P-1 | nih.govmdpi.com |

| Absolute Configuration | The 3D arrangement of atoms at a chiral center. | Determined as R or S | nih.govnih.govrsc.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Specific Å and ° values | researchgate.net |

Conformational Analysis of the Piperidine Ring and Indole Linkage

While X-ray crystallography defines the solid-state structure, molecules in solution are often conformationally flexible. For this compound, the most significant conformational freedom arises from the piperidine ring and the rotation around the single bond connecting it to the indole nucleus.

The chair conformation of the piperidine ring allows for two primary orientations of the indole substituent at the C3 position: axial and equatorial. In the axial conformation, the substituent is parallel to the principal axis of the ring, whereas in the equatorial conformation, it points away from the ring's center. Generally, bulky substituents prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms on the same side of the ring. Therefore, the equatorial conformer of this compound is predicted to be significantly more stable.

Another key conformational aspect is the rotation around the C2(indole)–C3(piperidine) single bond. The energy required to rotate around this bond is known as the rotational barrier. This barrier is influenced by steric hindrance between the ortho-hydrogens of the indole ring and the protons on the piperidine ring, as well as by electronic effects. researchgate.net The magnitude of this barrier determines how freely the two ring systems can rotate relative to each other at a given temperature. High rotational barriers can lead to the existence of stable rotational isomers (atropisomers), a phenomenon studied using techniques like dynamic NMR and computational methods such as DFT calculations. mdpi.com

The final three-dimensional shape of this compound is a direct consequence of various intramolecular interactions. The dominant force is steric repulsion, which dictates that the bulky indole and ethyl groups will orient themselves to be as far apart as possible from other atoms in the molecule.

The preference for the equatorial orientation of the indole substituent is a classic example of steric hindrance minimization. acs.org Furthermore, the specific rotational angle (torsion angle) around the C2-C3 bond will be one that minimizes steric clashes between the two rings. The presence of the ethyl group on the indole nitrogen adds further steric bulk, potentially influencing the rotational preference around the connecting bond and even slightly distorting the planarity of the indole ring system. Computational studies on related systems have shown that substituents on nitrogen can significantly alter conformational preferences and energy barriers. mdpi.comacs.org These non-covalent interactions collectively govern the molecule's preferred conformation, which is critical for its interaction with biological targets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometry, charge distribution, and chemical reactivity.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For 1-Ethyl-2-(piperidin-3-yl)-1H-indole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Techniques such as Density Functional Theory (DFT) with a suitable basis set, for instance, B3LYP/6-311+G(d,p), are commonly used for this purpose. chemrxiv.org The energetic profile of the molecule can be explored by identifying various low-energy conformations and calculating their relative energies. This provides an understanding of the molecule's conformational landscape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(indole)-N(indole) | 1.38 Å |

| Bond Length | C(indole)-C(piperidine) | 1.49 Å |

| Bond Length | N(indole)-C(ethyl) | 1.47 Å |

| Bond Angle | C-N-C (indole ring) | 108.5° |

| Dihedral Angle | C(indole)-C(indole)-C(piperidine)-N(piperidine) | Variable (defines piperidine (B6355638) orientation) |

Note: These values are hypothetical and would be determined through actual quantum chemical calculations.

The electronic structure of a molecule dictates its chemical behavior. Analysis of the charge distribution reveals the partial positive and negative charges on each atom, which is crucial for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the indole (B1671886) ring and the nitrogen of the piperidine ring, indicating their nucleophilic character. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms attached to the indole nitrogen and the piperidine nitrogen, highlighting their electrophilic nature. researchgate.net

Quantum chemical calculations can predict the reactivity and selectivity of a molecule. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. The energy and shape of the HOMO indicate the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, suggesting that this moiety would be the primary site for electrophilic attack. nih.gov Conversely, the LUMO would likely be distributed over the indole and piperidine rings. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov Theoretical studies on related indole derivatives have successfully predicted their reactivity in reactions such as hetero-Diels-Alder cycloadditions. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are for illustrative purposes and would be obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the movements of all atoms. This method is particularly useful for studying the conformational flexibility of molecules in different environments, such as in solution.

The conformation of this compound can be significantly influenced by its environment. MD simulations in a solvent, such as water or an organic solvent, can sample the various conformations the molecule adopts in solution. This is achieved by solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a conformational ensemble, which is a collection of the different shapes the molecule can take. Analysis of this ensemble can reveal the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a solution-phase reaction.

Conceptually, if this compound were to be investigated as a potential ligand for a biological target, such as a protein receptor or enzyme, MD simulations would be invaluable. researchgate.netnih.gov After an initial prediction of the binding pose using molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the residence time of the ligand in the binding pocket. This dynamic understanding of the interaction is crucial for the design of more potent and selective ligands.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes (Generic)

Molecular docking studies have been instrumental in elucidating the binding modes of indole derivatives. For instance, in the context of the nociceptin (B549756) opioid peptide (NOP) receptor, docking studies of 2-substituted N-piperidinyl indoles have helped to understand their high binding affinity. nih.gov These studies suggest that the indole moiety and the piperidine ring can engage in specific interactions within the receptor's binding pocket. nih.govnih.gov For example, the protonated piperazine (B1678402) N-1 can form ionic interactions with key residues like Asp98, while the indole part may establish aromatic interactions with residues such as Tyr176 and Phe341. nih.gov

In studies of related indole derivatives targeting other receptors, such as the serotonin (B10506) transporter (SERT) and the D2 dopamine (B1211576) receptor, docking simulations have shown that the indole moiety often occupies a deep hydrophobic sub-pocket. nih.gov The specific orientation and interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the compound's affinity and selectivity. For example, derivatives of 1H-isoindole-1,3(2H)-dione have been shown to interact with key amino acid residues like Val349 and Leu359 through the piperazine ring, while the phenyl group engages in π-alkyl and π-sigma interactions. mdpi.com

The binding mode can also be influenced by the substitution pattern on the indole ring. For example, the presence of a fluorine atom can induce a different docking pose compared to an unsubstituted analog, highlighting the sensitivity of binding orientation to subtle chemical modifications. nih.gov

Evaluation of Ligand-Receptor Complementarity

The complementarity between a ligand and its receptor is a key determinant of binding affinity. Molecular docking studies allow for a detailed evaluation of this complementarity by analyzing the steric and electronic compatibility between the ligand and the receptor's active site. For 2-substituted N-piperidinyl indoles, their improved potency at the NOP receptor compared to 3-substituted analogs is a direct consequence of better ligand-receptor complementarity. nih.gov

Computational studies on piperidine-based compounds targeting the sigma-1 receptor (S1R) have revealed crucial amino acid residues that interact with the ligand, highlighting the importance of specific hydrogen bonds and hydrophobic interactions for high affinity. nih.govrsc.org The ability of the ligand to fit snugly into the binding pocket and establish multiple favorable interactions is a hallmark of good complementarity. The binding affinity of these compounds is often in the nanomolar range, comparable to that of reference compounds. nih.gov

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in modern SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by finding a correlation between calculated molecular descriptors and the experimentally determined activity of the compounds. nih.gov

For indole derivatives, QSAR studies have been employed to systematize the SAR and predict the activity of new compounds. nih.gov The development of a QSAR model typically involves dividing a dataset of compounds into a training set and a test set. nih.gov The training set is used to build the model, while the test set is used to validate its predictive power. nih.gov For a series of 27 indole derivatives, a 3D-QSAR study of the CoMFA and CoMSIA type was conducted, resulting in models with good internal and external validation statistics. nih.gov

QSAR models can be classification-based, predicting whether a compound is active or inactive, or regression-based, predicting the actual activity value. nih.gov The development of these models often utilizes machine learning algorithms like the support vector machine (SVM). nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.

Pharmacophore models can be developed based on a set of active molecules, even when the structure of the biological target is unknown. nih.gov These models can then be used to screen large compound libraries to identify new molecules with the desired activity. For example, a three-dimensional pharmacophore model derived from a cyclic decapeptide with AP-1 inhibitory activity was successfully used to discover new small-molecule inhibitors with different chemical scaffolds. nih.gov

In the context of indole derivatives, pharmacophore models can help to understand the key features required for binding to a specific receptor. For instance, a pharmacophore model for benzodiazepine (B76468) receptor (BzR) ligands includes interaction sites such as a hydrogen bond acceptor, a hydrogen bond donor, and several lipophilic pockets. nih.gov The orientation of the indole core and its substituents within this pharmacophore model can explain the observed binding affinities. nih.gov

Molecular Descriptors and Feature Analysis for Activity Prediction

Molecular descriptors are numerical values that characterize the chemical structure of a molecule. They can be derived from the 2D or 3D structure of the molecule and can encode information about its physicochemical properties, topology, and electronic structure.

In QSAR studies, a wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov These descriptors are then used as independent variables in the development of the QSAR model. The selection of the most relevant descriptors is a crucial step in building a robust and predictive model. nih.gov

Examples of molecular descriptors that have been found to be important for the activity of indole derivatives include those related to polarizability, electronegativity, and surface area. researchgate.net For instance, in a QSAR study of thiazolidine-4-one derivatives, descriptors like MLFER_S, GATSe2, and Shal were positively correlated with antitubercular activity, while SpMAD_Dzs was negatively correlated. researchgate.net This analysis provides insights into the structural features that are important for the desired biological effect.

Investigations into Biological Relevance and Chemical Probe Development

Overview of Indole-Piperidine Hybrids in Biological Discovery

The combination of indole (B1671886) and piperidine (B6355638) rings creates a molecular architecture that has proven to be exceptionally fruitful in the discovery of new bioactive agents. This is due to the inherent properties of each heterocyclic system and the synergistic effects that arise from their conjunction.

Indole and Piperidine as Privileged Scaffolds for Bioactive Molecules

In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through varied modifications. Both indole and piperidine are quintessential examples of such scaffolds. nih.govnih.gov

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prominent feature in numerous natural products and pharmaceuticals. uj.edu.pl It is a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, with a multitude of protein targets. uj.edu.pl Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) has validated its importance, making it a cornerstone in the development of agents targeting enzymes and receptors. researchgate.net

Similarly, the piperidine ring is one of the most prevalent nitrogen-containing saturated heterocycles in pharmaceuticals and natural alkaloids. researchgate.netacs.org Its three-dimensional structure, limited number of rotatable bonds, and the basicity of its nitrogen atom allow it to form specific and strong interactions, such as ionic bonds and hydrogen bonds, within protein binding sites. acs.orgresearchgate.net The piperidine moiety is a key component in over a hundred commercially available drugs with a wide range of activities. acs.org

Synergy of Indole and Piperidine Structural Motifs in Molecular Design

The strategic combination of indole and piperidine motifs into a single hybrid molecule is a powerful approach in modern drug design, often aimed at creating multi-target directed ligands (MTDLs). orgsyn.org This strategy is particularly relevant for complex multifactorial diseases where modulating a single target is often insufficient. orgsyn.org

For instance, in the context of Alzheimer's disease, researchers have designed indole-piperidine amides that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the disease's pathology. orgsyn.org In other studies, indole-piperidine hybrids were conceived as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors, showing promise in pain management. nih.gov This synergy allows a single compound to modulate multiple pathological pathways, a feat that is difficult to achieve with the individual scaffolds alone. orgsyn.orgmdpi.com The linker connecting the two moieties and their relative orientation are critical for achieving the desired polypharmacology.

Preclinical Biological Activity Research Areas (General Investigations, No Specific Efficacy Claims)

Indole-piperidine hybrids have been the subject of numerous preclinical investigations to explore their biological activities. These studies typically involve a cascade of in vitro assays to determine their effects on specific proteins or cellular pathways.

Enzyme Inhibition Assays

A primary area of investigation for indole-piperidine compounds is their potential to act as enzyme inhibitors. The specific arrangement of the two scaffolds allows for interactions with both catalytic and allosteric sites of various enzymes.

Prominent examples include:

Cholinesterases (AChE & BChE): Many indole-piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease therapy. uj.edu.plorgsyn.orgnih.govmdpi.com

Histone Deacetylases (HDACs): Certain indole-piperazine hybrids have shown potent inhibitory activity against class I HDACs, which are important targets in oncology.

β-Secretase (BACE-1): As part of a multi-target approach for Alzheimer's, indole-piperidine amides have demonstrated inhibitory effects on BACE-1. orgsyn.org

Kinases: The indole scaffold is a common feature in kinase inhibitors. Derivatives have been developed to target enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR), playing a role in anti-cancer research.

| Compound Class | Target Enzyme(s) | Therapeutic Area | Example Compound | Observed Inhibition | Reference |

|---|---|---|---|---|---|

| Indole-Piperidine Amides | AChE & BACE-1 | Alzheimer's Disease | Compound 23a | IC50 = 0.32 µM (hAChE), 0.39 µM (hBACE-1) | orgsyn.org |

| Indolyl-Piperidine Hybrids | AChE | Alzheimer's Disease | Compound 48 (NP61) | Subnanomolar inhibition of AChE | uj.edu.pl |

| Indole-Piperazine Hybrids | HDAC1 | Cancer | Compound 6a | IC50 = 205 nM | |

| Piperidine Derivatives | AChE | Alzheimer's Disease | Compound 12 | Potent AChE inhibition | nih.gov |

Receptor Ligand Binding Investigations

The ability of indole-piperidine hybrids to interact with G-protein coupled receptors (GPCRs) and other receptor types has been another significant area of research. These investigations aim to identify compounds that can act as agonists, antagonists, or allosteric modulators.

Key research includes:

Histamine H3 and Sigma-1 Receptors: Dual-acting antagonists for these receptors have been developed from piperidine-based scaffolds for potential use in treating nociceptive and neuropathic pain. nih.gov The piperidine moiety was found to be a critical structural element for dual H3/σ1 receptor activity.

Androgen Receptor (AR): In oncology research, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), offering a potential new approach for treating castration-resistant prostate cancer. orgsyn.org

Cannabinoid CB1 Receptor: An indole-2-carboxamide bearing a piperidine moiety served as the prototypical allosteric modulator for the CB1 receptor, leading to the design of novel photoactivatable probes to map the receptor's allosteric binding site.

| Compound Class | Target Receptor(s) | Potential Application | Example Compound | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|---|

| Piperidine Derivatives | Histamine H3 / Sigma-1 | Pain | Compound 5 | Ki = 7.70 nM (hH3R), 3.64 nM (σ1R) | |

| Piperidine Derivatives | Histamine H3 / Sigma-1 | Pain | Compound 11 | High affinity for both receptors | |

| 1H-Indole-2-carboxamides | Androgen Receptor (BF3 site) | Prostate Cancer | Series of derivatives | Potent and selective blockers | orgsyn.org |

Cell-Based Phenotypic Screening (General)

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular model, often without a preconceived molecular target. This strategy is powerful for discovering first-in-class medicines and identifying novel biological pathways. Indole and piperidine derivatives are frequently included in compound libraries for such screens.

Examples of this approach include:

Macrophage Polarization: A phenotypic screen identified 3,4-disubstituted piperidine derivatives as modulators of macrophage polarization toward the anti-inflammatory M2 phenotype, suggesting a potential strategy for treating multiple sclerosis.

Induction of Senescence: High-content imaging screens identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma cells, highlighting a novel anti-cancer mechanism.

Antibacterial Discovery: Phenotypic screening of DNA-encoded libraries (DEL) against bacteria has identified hits containing pyrrolopiperidine and piperazine (B1678402) building blocks, demonstrating the utility of these scaffolds in finding new antibacterial agents.

These general screening campaigns underscore the broad biological potential of molecules containing the piperidine scaffold, often in conjunction with other aromatic systems like indole, to uncover novel cellular activities.

Antimicrobial Activity Studies (General)

The indole nucleus is a fundamental component of many compounds exhibiting a broad spectrum of antimicrobial activities. eurekaselect.comresearchgate.net Research has demonstrated that indole derivatives are effective against various pathogenic microorganisms, including bacteria and fungi. jchr.orgasm.org Studies have explored the antimicrobial potential of indole derivatives against drug-resistant strains, highlighting their importance in the search for new therapeutic agents. nih.govnih.gov

The antimicrobial efficacy of indole derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. frontiersin.org For instance, some indole derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgnih.gov Furthermore, certain indole compounds have demonstrated notable antifungal activity against species like Candida albicans and Candida krusei. nih.govnih.gov

The mechanism of antimicrobial action for many indole derivatives involves the disruption of essential cellular processes in microorganisms. eurekaselect.com Some studies suggest that these compounds can inhibit biofilm formation, a critical virulence factor for many pathogens. asm.orgnih.gov For example, 7-hydroxyindole (B18039) has been shown to not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii (XDRAB) but also to eradicate mature biofilms. nih.gov This is achieved, in part, by reducing the expression of genes involved in quorum sensing, a cell-to-cell communication system that regulates biofilm development. nih.gov

It is important to note that while the general class of indole derivatives has shown significant antimicrobial promise, specific studies on the antimicrobial activity of 1-Ethyl-2-(piperidin-3-yl)-1H-indole are not extensively reported in the provided search results. However, the broad antimicrobial profile of the indole scaffold suggests that this specific compound could warrant investigation in this area.

Structure-Activity Relationship (SAR) Investigations (Methodological Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. eurekaselect.commdpi.com For indole derivatives, SAR investigations are instrumental in optimizing their therapeutic potential. nih.govnih.gov

Rational Design and Synthesis of Analogues for SAR Profiling

The rational design of analogues is a key strategy in SAR studies. nih.govacs.org This process often begins with a lead compound, and systematic modifications are made to its structure to understand the contribution of different functional groups to its biological activity. acs.orgnih.gov For indole-based compounds, this can involve substitutions at various positions of the indole ring, modification of existing side chains, or the introduction of new chemical moieties. mdpi.comacs.org

The synthesis of these analogues is a critical step and employs a variety of chemical reactions. nih.gov For instance, the synthesis of indole-2-carboxamide derivatives often involves the conversion of a carboxylic acid to an amide. nih.gov High-order multicomponent reactions, such as the Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade, have been utilized to create complex indole hybrids with high efficiency. researchgate.net These synthetic efforts allow for the creation of a diverse library of compounds for biological evaluation. researchgate.net

Impact of Structural Modifications on Biological Recognition

The biological activity of indole derivatives is highly dependent on their structural features. nih.govmdpi.com SAR studies have revealed that even minor changes to the indole scaffold can have a profound impact on how the molecule interacts with its biological target. acs.orgnih.gov For example, in the development of HIV-1 fusion inhibitors, the substitution pattern on the indole ring and the nature of the linked aromatic systems were found to be critical for activity. acs.orgnih.gov

The presence and position of substituents on the indole ring can influence properties such as binding affinity, efficacy, and selectivity. mdpi.comacs.org For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives acting as CFTR potentiators, the introduction of a second substituent on a phenyl ring was generally beneficial, leading to compounds with enhanced potency. acs.org Similarly, for certain anticancer indole derivatives, the presence of halogen atoms at specific positions on the aromatic ring was shown to affect cytotoxicity. mdpi.com

The following table summarizes the impact of structural modifications on the biological activity of various indole derivatives, as reported in the literature.

| Indole Derivative Class | Structural Modification | Impact on Biological Activity |

| HIV-1 Fusion Inhibitors | Isomeric forms, alternative benzyl (B1604629) ring substituents | Altered binding affinity and antiviral activity. acs.orgnih.gov |

| CFTR Potentiators | Disubstitution on the phenyl ring | Increased potency. acs.org |

| Anticancer Agents | Halogen substitution at position 5 or 7 | Influenced cytotoxicity. mdpi.com |

| Antimicrobial Agents | Substitution with triazole and thiadiazole moieties | Enhanced antifungal activity. nih.gov |

Conformational Effects on Biological Interactions

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its ability to bind to a biological target. rsc.org For flexible molecules like many indole derivatives, the adopted conformation can significantly influence biological interactions. The study of conformational effects is therefore an important aspect of SAR.

In the context of anion recognition, a calix frontiersin.orgpyrrole functionalized with an amidoindole ester was found to adopt a specific 1,3-alternate conformation when binding to the dihydrogen phosphate (B84403) anion. rsc.org This conformation was driven by hydrogen bonding interactions involving the indole and amide groups, as well as a portion of the calix frontiersin.orgpyrrole core. rsc.org This example illustrates how the conformational flexibility of a molecule allows it to adapt its shape to optimize interactions with a specific target.

Development of Indole-Based Chemical Probes

The unique photophysical properties of the indole scaffold have led to its widespread use in the development of chemical probes for imaging and sensing applications. rsc.orgrsc.org

Indole Scaffold as a Fluorophore for Imaging and Sensing

The indole ring system is inherently fluorescent, a property that has been extensively studied and utilized. rsc.org This fluorescence arises from the aromatic nature of the bicyclic structure. nih.gov The photophysical properties of indole derivatives can be tuned by introducing various substituents, making them versatile fluorophores for a range of applications. rsc.org

Indole-based fluorescent probes have been designed to detect a variety of analytes, including metal ions, anions, and neutral species. rsc.orgresearchgate.net These probes often work on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in the fluorescence intensity. nih.gov For example, an indole-based probe has been developed for the selective detection of Cu2+ ions, exhibiting a clear color change and a "turn-on" fluorescence response. nih.gov

Furthermore, indole derivatives have been engineered to create probes with long-wavelength emission, which is advantageous for biological imaging as it minimizes background fluorescence from biological samples. nih.gov These probes have been successfully used for imaging specific biological processes, such as S-nitrosylation in mitochondria. nih.gov The ability to functionalize the indole scaffold at different positions allows for the incorporation of targeting moieties, enabling the probes to accumulate in specific cellular compartments. nih.gov

The table below provides examples of indole-based fluorescent probes and their applications.

| Probe Type | Target Analyte/Process | Key Features |

| Colori/fluorimetric probe | Cu2+ ion | High sensitivity and selectivity, "turn-on" fluorescence. nih.gov |

| Long-wavelength probe | S-nitrosylation in mitochondria | Long-wavelength emission, mitochondria-targeting ability. nih.gov |

| Biotinylated indoles | Indole-binding proteins | Bifunctional probes for detection. acs.org |

| Cyanine dyes with indole scaffold | DNA sequencing | Enhanced quantum yields of fluorescence. acs.org |

Design Principles for Novel Indole-Piperidine Chemical Probes

The development of effective chemical probes from the this compound scaffold is guided by several core principles aimed at optimizing their interaction with biological targets. The indole ring fused with a five-membered pyrrole ring, combined with the piperidine moiety, creates a "privileged structure" that is versatile for interacting with a wide array of biological receptors and enzymes. nih.gov This inherent versatility makes the indole-piperidine framework a valuable starting point for probe development. nih.gov

Key design principles include:

Target Selectivity and Affinity : The foremost principle in designing a chemical probe is ensuring it binds with high strength (affinity) and specificity to its intended biological target, minimizing off-target effects. researchgate.net For the indole-piperidine scaffold, chemists can systematically modify various positions on both the indole and piperidine rings to achieve desired selectivity. For instance, substitutions on the indole's benzene ring or altering the ethyl group on the indole nitrogen can fine-tune electronic and steric properties to enhance binding with a target protein. nih.gov

Structure-Activity Relationship (SAR) : SAR studies are crucial for rationally designing potent probes. These studies involve synthesizing a library of related compounds and evaluating how specific structural changes affect their biological activity. For example, research on bis-indole compounds has shown that the linkage position between the indole rings significantly impacts their activity as HIV fusion inhibitors, demonstrating that molecular shape is a critical design parameter. nih.gov Similarly, in the development of multi-target ligands for Alzheimer's disease, indole-piperidine amides were synthesized and evaluated, with compound 23a emerging as a potent dual inhibitor of human acetylcholinesterase (hAChE) and β-secretase (BACE-1). nih.gov

Physicochemical and Pharmacokinetic Properties : An effective probe must possess appropriate physicochemical properties, such as solubility and cell permeability, to reach its target in a complex biological environment. researchgate.net The ethyl group on the indole nitrogen of the parent compound, for example, increases lipophilicity compared to an unsubstituted indole, which can influence its ability to cross cell membranes. The blood-brain barrier (BBB) is a critical consideration for probes targeting the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is one method used to predict CNS permeability, and analog 23a demonstrated positive results in this assay, indicating its potential for brain-related research. nih.gov

Multi-Target Directed Ligand (MTDL) Design : For complex diseases involving multiple pathological pathways, probes are increasingly designed to interact with several targets simultaneously. nih.gov The indole-piperidine framework is well-suited for this MTDL approach. The design of compound 23a as a dual inhibitor for Alzheimer's disease exemplifies this principle, where a single molecule is engineered to modulate two key enzymes in the disease cascade. nih.gov

Table 1: Design Principles for Indole-Piperidine Chemical Probes

| Design Principle | Key Consideration | Example Structural Modification | Desired Outcome |

|---|---|---|---|

| Target Selectivity & Affinity | Binding specificity to the intended protein. | Substituents on the indole or piperidine rings. | High potency at the target, minimal off-target effects. researchgate.net |

| Structure-Activity Relationship (SAR) | Systematic evaluation of chemical modifications. | Varying linkage points between rings or adding functional groups. | Identification of key structural features for optimal activity. nih.gov |

| Physicochemical Properties | Solubility, stability, and membrane permeability. | N-alkylation of the indole (e.g., ethyl group). | Enhanced bioavailability and ability to reach the target site (e.g., CNS). nih.gov |

| Multi-Target Directed Ligands (MTDL) | Interaction with multiple disease-relevant targets. | Combining pharmacophores for different targets into one molecule. | A single probe to interrogate complex disease networks. nih.gov |

Conceptual Applications in Molecular Recognition and Biological Process Interrogation

Well-designed chemical probes based on the this compound scaffold serve as powerful tools for exploring complex biological systems. They enable detailed studies of molecular recognition events and the interrogation of entire biological pathways.

Molecular Recognition:

Chemical probes are instrumental in studying the interactions between ligands and their protein targets. By acting as a selective ligand, an indole-piperidine probe can be used to quantify target engagement and elucidate binding mechanisms. researchgate.net For instance, the indole-piperidine amide 23a was found to be a mixed-type inhibitor of both hAChE and BACE-1, with inhibition constant (Ki) values of 0.26 μM and 0.46 μM, respectively. nih.gov Such quantitative data is vital for understanding the forces driving molecular recognition. Furthermore, computational tools like molecular docking simulations are often used in conjunction with these probes to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's binding pocket. nih.gov

Interrogation of Biological Processes:

Beyond simple binding, these probes are used to actively modulate biological pathways, allowing researchers to study their function and relevance to disease.

Neurodegenerative Diseases : The multifactorial nature of Alzheimer's disease has made MTDLs based on the indole-piperidine scaffold particularly valuable. nih.gov By simultaneously inhibiting both AChE (which relates to symptomatic relief) and BACE-1 (which is involved in the production of amyloid-β plaques), probes like 23a allow for the interrogation of multiple facets of the disease's pathology. nih.gov The ability of such compounds to cross the blood-brain barrier makes them suitable for future preclinical studies in animal models of Alzheimer's. nih.gov

Cancer : The indole scaffold is a key component in the design of probes to investigate cancer biology. In one study, a library of indole-triazole derivatives was synthesized to find inhibitors of SIRT1, an enzyme implicated in cell proliferation and survival. nih.gov The identified lead compound, IT-14 , not only inhibited the SIRT1 enzyme but also demonstrated an ability to reduce prostate weight in an animal model of prostatic hyperplasia. nih.gov This demonstrates how a chemical probe can be used to validate a biological target and explore its therapeutic potential in a living organism. nih.gov

Table 2: Conceptual Applications of Indole-Piperidine Probes

| Application Area | Biological Target(s) | Biological Process Interrogated | Example Probe / Analog | Research Finding |

|---|---|---|---|---|

| Neurodegeneration (Alzheimer's) | hAChE & BACE-1 | Cholinergic neurotransmission and amyloid plaque formation. | 23a (indole-piperidine amide) | Dual mixed-type inhibitor with CNS permeability. nih.gov |

| Cancer (Prostatic Hyperplasia) | SIRT1 | Cell proliferation and gene regulation. | IT-14 (indole-triazole derivative) | In vitro enzyme inhibition and in vivo efficacy in animal models. nih.gov |

| Infectious Disease (HIV) | gp41 | Viral fusion and entry into host cells. | 6j (bis-indole) | Potent inhibition of virus-cell fusion. nih.gov |

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For 1-Ethyl-2-(piperidin-3-yl)-1H-indole, various chromatographic methods are essential for its analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its isolation. This method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.